molecular formula C18H21ClFN3O2 B2779494 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride CAS No. 2415457-02-0

1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride

Cat. No.: B2779494
CAS No.: 2415457-02-0
M. Wt: 365.83
InChI Key: BXORDPXCFSUHFL-UHFFFAOYSA-N
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Description

1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a fluorinated pyridine ring, a methoxyphenyl group, and a piperazine moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride typically involves multiple steps, including the formation of the pyridine ring, the introduction of the fluorine and methyl groups, and the coupling with the piperazine derivative. Common reagents used in these reactions include fluorinating agents, methylating agents, and coupling reagents such as EDCI or DCC. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. Purification methods like recrystallization, chromatography, and crystallization from suitable solvents are used to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in DMF.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Fluoro-4-methylpyridine-2-carbonyl)-4-(2-methoxyphenyl)piperazine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluorinated pyridine ring and piperazine moiety make it particularly interesting for medicinal chemistry and drug development.

Properties

IUPAC Name

(5-fluoro-4-methylpyridin-2-yl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O2.ClH/c1-13-11-15(20-12-14(13)19)18(23)22-9-7-21(8-10-22)16-5-3-4-6-17(16)24-2;/h3-6,11-12H,7-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVOXJOTUQCLSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)N2CCN(CC2)C3=CC=CC=C3OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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